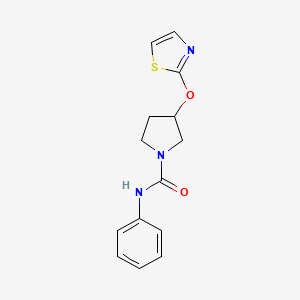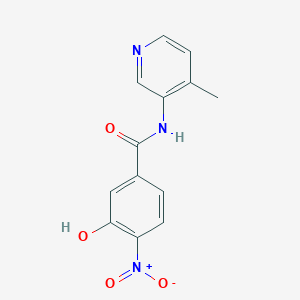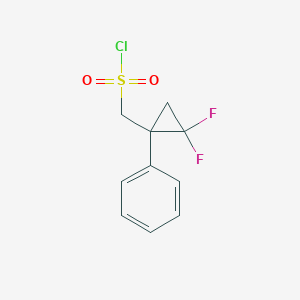![molecular formula C20H20ClN3O2S B3010349 N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893371-74-9](/img/structure/B3010349.png)
N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide is a synthetic molecule that appears to be designed for potential pharmacological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules with related structures and potential biological activities. For instance, the antiviral molecule characterized in paper and the antibacterial agents synthesized in paper share structural motifs with the compound , such as chlorophenyl groups and sulfanyl acetamide linkages.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from simple precursors. For example, the synthesis described in paper begins with 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and a ring closure reaction to form an oxadiazole core. Subsequent thiol substitution with electrophiles yields a variety of N-substituted oxadiazole derivatives. This approach could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and electrophiles to introduce the imidazolyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using computational methods such as density functional theory (DFT) . These analyses reveal details about the geometric equilibrium, hydrogen bonding interactions, and vibrational wavenumbers. For the compound , a similar computational approach could be used to predict its non-planar structure and to understand the electronic interactions that contribute to its stability.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of functional groups capable of participating in various interactions. For instance, the presence of amino groups in the molecule discussed in paper leads to the formation of strong intermolecular hydrogen bonds. The sulfanyl acetamide moiety, which is also present in the compound of interest, could similarly engage in chemical reactions that affect its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their pharmacological potential. The vibrational spectroscopy techniques used in paper provide insights into the molecular interactions within the crystal structure. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also important factors that can be investigated through computational and experimental methods.
科学的研究の応用
Synthesis and Biological Activity
Synthesis of Anticonvulsant Derivatives : Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, investigating their anticonvulsant activity. This research illustrates the compound's potential in generating new anticonvulsant drugs, with specific derivatives showing promising results against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) developed novel 1H-benzimidazole derivatives with significant activity against protozoa like Trichomonas vaginalis and Giardia intestinalis. The study highlights the compound's framework as a base for developing potent antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Chemical Synthesis and Modification
- Functionalized Cyclopentenediones : Egorov et al. (2019) explored reactions involving highly nucleophilic amines and the synthesis of derivatives with potential applications in organic synthesis and medicinal chemistry. This work underscores the versatility of the compound's chemical structure for generating functionalized molecules (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).
Pharmacological Evaluation
Nonpeptidic Bradykinin B1 Receptor Antagonist : Porreca et al. (2006) characterized LF22-0542, a novel nonpeptidic B1 antagonist, demonstrating its antinociceptive actions in various pain models. This study is critical for understanding the compound's potential in pain management (Porreca et al., 2006).
Toxicity Assessment and Antioxidant Potential : Faheem (2018) conducted a computational and pharmacological evaluation of novel derivatives, including toxicity assessment, tumor inhibition, and antioxidant potential. The findings suggest applications in cancer therapy and as antioxidants (Faheem, 2018).
Material Science Applications
- Imidazole-Based Bisphenol : Nath and Baruah (2012) investigated imidazole-containing bisphenol and its salts, focusing on their structural characterization and potential applications in material science. The study provides insights into the compound's utility in designing new materials (Nath & Baruah, 2012).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-26-17-8-6-15(7-9-17)13-24-11-10-22-20(24)27-14-19(25)23-12-16-4-2-3-5-18(16)21/h2-11H,12-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXUUFYYGPTGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)
![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)
![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)